1-Cycloheptyl-3-(2-(thiophen-3-yl)ethyl)urea
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Overview
Description
1-Cycloheptyl-3-(2-(thiophen-3-yl)ethyl)urea is a compound that features a cycloheptyl group, a thiophene ring, and a urea moiety
Mechanism of Action
Target of Action
“1-Cycloheptyl-3-(2-(thiophen-3-yl)ethyl)urea” is a urea derivative. Urea derivatives are known to have a wide range of biological activities and can interact with various biological targets . .
Mode of Action
Urea derivatives often interact with their targets through hydrogen bonding, given the presence of the urea functional group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cycloheptyl-3-(2-(thiophen-3-yl)ethyl)urea typically involves the reaction of cycloheptylamine with 2-(thiophen-3-yl)ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is often conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Cycloheptyl-3-(2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The thiophene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of cycloheptylamine derivatives.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
1-Cycloheptyl-3-(2-(thiophen-3-yl)ethyl)urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Comparison with Similar Compounds
1-Cycloheptyl-3-(2-(thiophen-2-yl)ethyl)urea: Similar structure but with a different position of the thiophene ring.
1-Cycloheptyl-3-(2-(furan-3-yl)ethyl)urea: Contains a furan ring instead of a thiophene ring.
1-Cycloheptyl-3-(2-(pyridin-3-yl)ethyl)urea: Contains a pyridine ring instead of a thiophene ring.
Uniqueness: 1-Cycloheptyl-3-(2-(thiophen-3-yl)ethyl)urea is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
1-cycloheptyl-3-(2-thiophen-3-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c17-14(15-9-7-12-8-10-18-11-12)16-13-5-3-1-2-4-6-13/h8,10-11,13H,1-7,9H2,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOIJQNEYSNOTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)NCCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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